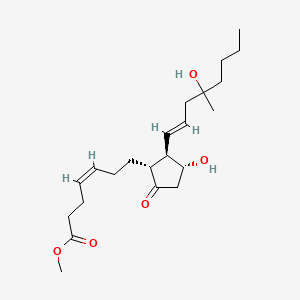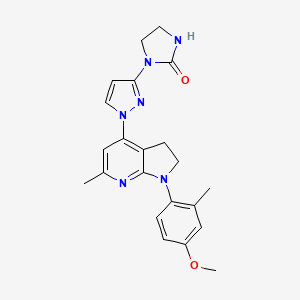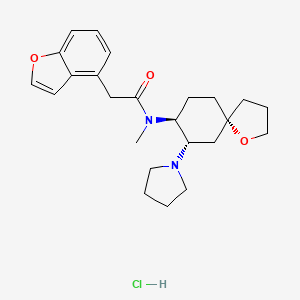
Enisoprost
説明
Enisoprost is a synthetic analogue of Prostaglandin E1 (PGE1) and was developed by Pfizer Inc . It has been used in trials studying the treatment of pulmonary arterial hypertension and frostbite . It is known to be metabolically unstable in plasma .
Synthesis Analysis
Enisoprost was synthesized as an analogue of PGE1 with the intention of blocking certain PG metabolic pathways . It has 16-hydroxy-16-methyl substituents in place of the 15-hydroxy group of natural PGE1 . This substitution blocked the metabolic pathway to the corresponding 13,14-dihydro-15-keto compound, normally found for the natural PG’s .Molecular Structure Analysis
The molecular formula of Enisoprost is C22H36O5 . It has a double-bond stereo and 3 of 4 defined stereocentres . The average mass is 380.518 Da and the monoisotopic mass is 380.256287 Da .Chemical Reactions Analysis
Enisoprost and its primary metabolite SC-36067 were expected to be rapidly and extensively metabolized in the organism, by analogy with naturally occurring PG’s . In the absence of a cholinesterase inhibitor, enisoprost was rapidly degraded to its carboxylic acid metabolite (SC-36067) .科学的研究の応用
Synthesis and Pharmacological Properties
- Synthesis Techniques : Enisoprost and its analogues have been synthesized using techniques such as cuprate chemistry, Wittig reaction, furan rearrangement, and homologation procedures. These methods aim to modify the chemical structure for specific pharmacological properties (Collins et al., 1987).
Gastrointestinal Applications
- Gastric Antisecretory Effects : Enisoprost has been shown to significantly suppress histamine-stimulated acid and pepsin output, suggesting potential effectiveness in treating peptic ulcer disease (Howden et al., 1987).
- Mucosal Protective Activity : Studies have investigated the mucosal protective activities of enisoprost and its analogues in rodent models of colonic inflammation, indicating potential utility in inflammatory bowel diseases (Fretland et al., 1992).
Immunosuppressive Properties
- Modulation of Immune Response : Enisoprost has been found to inhibit the response of human peripheral blood mononuclear cells, potentially influencing immune function. This property could be relevant in contexts such as organ transplantation (Weir et al., 1991).
Applications in Organ Transplantation
- Use in Liver Transplantation : Enisoprost was evaluated in a clinical trial for liver transplantation but did not show significant benefits on renal function or incidence of rejection (Ismail et al., 1995).
- Renal Transplantation Trials : Similar studies in renal transplantation also did not find a significant effect of enisoprost on the incidence of acute rejection or renal function (Adams, 1992).
Miscellaneous Applications
- Influence on Bacterial Translocation : Enisoprost has been shown to reduce bacterial translocation and modulate bacterial clearance in a dose-dependent manner, which could be relevant in the context of burn injuries and infection control (Gianotti et al., 1993).
特性
IUPAC Name |
methyl (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]hept-4-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h6-7,10,12,17-18,20,24,26H,4-5,8-9,11,13-16H2,1-3H3/b7-6-,12-10+/t17-,18-,20-,22?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBHDGPIOICRGX-ZQCHCGQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(CC=CC1C(CC(=O)C1CCC=CCCC(=O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CC/C=C\CCC(=O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201021627 | |
| Record name | Enisoprost | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201021627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Enisoprost | |
CAS RN |
81026-63-3 | |
| Record name | Enisoprost [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081026633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enisoprost | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201021627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ENISOPROST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J85F4K48Q1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2-chloro-5-[(4Z)-5-oxo-4-[(5-phenylfuran-2-yl)methylidene]-3-(trifluoromethyl)pyrazol-1-yl]benzoic acid](/img/structure/B1671232.png)


